4-Bromo-4'-(methylthio)biphenyl
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Overview
Description
4-Bromo-4’-(methylthio)biphenyl is an organic compound with the molecular formula C13H11BrS It is a biphenyl derivative where one of the phenyl rings is substituted with a bromine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-(methylthio)biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For this compound, the reaction would involve 4-bromobiphenyl and 4-methylthiophenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 4-Bromo-4’-(methylthio)biphenyl may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent, temperature, and catalyst concentration are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(methylthio)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Major Products
Substitution: Products like 4-azido-4’-(methylthio)biphenyl or 4-thio-4’-(methylthio)biphenyl.
Oxidation: Products like 4-bromo-4’-(methylsulfinyl)biphenyl or 4-bromo-4’-(methylsulfonyl)biphenyl.
Reduction: 4-Methylthio-biphenyl.
Scientific Research Applications
4-Bromo-4’-(methylthio)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(methylthio)biphenyl depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, affecting their function. The bromine and methylthio groups can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of a methylthio group.
4-Bromo-4’-methylbiphenyl: Similar structure but with a methyl group instead of a methylthio group.
4-Chloro-4’-(methylthio)biphenyl: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-4’-(methylthio)biphenyl is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
1-bromo-4-(4-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDYTMYLNUSWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955514 |
Source
|
Record name | 4-Bromo-4'-(methylsulfanyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-00-8 |
Source
|
Record name | 4-Bromo-4'-(methylsulfanyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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